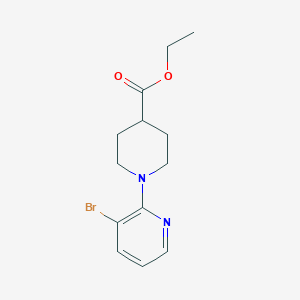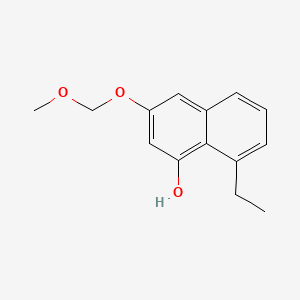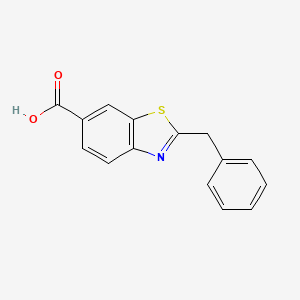![molecular formula C8H9FN2O3 B13901352 Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate is a chemical compound with the molecular formula C8H9FN2O3 and a molecular weight of 200.1671 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a fluoromethyl group and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the pyrazole ring. The specific steps and conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate has several scientific research applications, including:
作用機序
The mechanism of action of Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate involves its interaction with specific molecular targets and pathways. The compound’s fluoromethyl group and pyrazole ring play crucial roles in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate can be compared with other similar compounds, such as:
Pyrazofurin: A pyrazole-based antiviral drug.
Encorafenib: A pyrazole-containing anticancer drug.
Celecoxib: A pyrazole-based anti-inflammatory drug.
These compounds share the pyrazole scaffold but differ in their specific substituents and biological activities. This compound is unique due to its fluoromethyl group and ethyl ester functionality, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C8H9FN2O3 |
|---|---|
分子量 |
200.17 g/mol |
IUPAC名 |
ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxoacetate |
InChI |
InChI=1S/C8H9FN2O3/c1-2-14-8(13)7(12)6-3-10-11(4-6)5-9/h3-4H,2,5H2,1H3 |
InChIキー |
XMYFXYPXUYKCKG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)C1=CN(N=C1)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13901284.png)
![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)
![4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13901290.png)
![6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13901300.png)

![Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B13901302.png)




![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)

![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)
